(3E)-3-Hexene-1,6-diol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

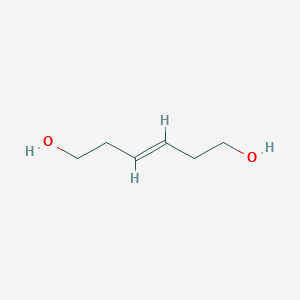

Structure

3D Structure

特性

IUPAC Name |

(E)-hex-3-ene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSXXXZZOZFTPR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (3E)-3-Hexene-1,6-diol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-3-Hexene-1,6-diol, a bifunctional organic compound, presents a unique molecular architecture combining a central carbon-carbon double bond in the trans configuration with primary hydroxyl groups at both termini. This arrangement imparts a balance of reactivity, allowing for selective transformations at either the alkene or the alcohol functionalities. Its symmetric, linear structure and the presence of reactive sites make it a valuable building block in various fields of chemical synthesis, from polymer chemistry to the development of complex pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is identified by the CAS Number 71655-17-9 .[1][2][3][4] Its fundamental properties are summarized in the table below, providing a critical overview for experimental design and application.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2][4] |

| Molecular Weight | 116.16 g/mol | [1][4][5] |

| Appearance | Colorless to Pale Yellow Oil/Liquid | [2][3] |

| Boiling Point | 88-90 °C at 0.3 Torr | [1][3] |

| Density (Predicted) | 0.999 ± 0.06 g/cm³ | [1][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][3] |

| pKa (Predicted) | 14.54 ± 0.10 | [1][4] |

| Storage Temperature | Refrigerator (2-8°C) | [1][3] |

The "(3E)" designation in its name specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each of the double-bonded carbons are on opposite sides, resulting in a trans configuration. This geometry leads to a more linear and less sterically hindered molecule compared to its cis isomer.[1]

Synthesis and Purification

The most prevalent laboratory-scale synthesis of this compound involves the reduction of a suitable dicarboxylic acid derivative, typically a diester. The causality behind this choice lies in the high reactivity of ester groups towards powerful reducing agents, while leaving the un-conjugated carbon-carbon double bond intact.

Experimental Protocol: Reduction of Dimethyl trans-3-hexene-1,6-dioate

This protocol describes a common and effective method for the preparation of this compound.

Materials:

-

Dimethyl trans-3-hexene-1,6-dioate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Distilled water

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran.

-

Addition of Ester: A solution of dimethyl trans-3-hexene-1,6-dioate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The choice of LiAlH₄ is critical as milder reagents like sodium borohydride are not potent enough to reduce esters.[1]

-

Reaction Monitoring: The reaction is stirred at room temperature for a specified period (e.g., 2 hours) and monitored for completion using thin-layer chromatography (TLC).[4]

-

Quenching: After completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts, which facilitates filtration.

-

Work-up: The resulting mixture is filtered, and the solid residue is washed with diethyl ether. The combined organic filtrates are then washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.[6]

Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by the interplay of its two primary alcohol groups and the central alkene functionality. This allows for a diverse range of chemical transformations.

-

Reactions of the Hydroxyl Groups: The terminal hydroxyl groups undergo typical reactions of primary alcohols, such as oxidation, esterification, and etherification.[1] These transformations are fundamental in modifying the molecule's properties and incorporating it into larger structures. For instance, esterification with acrylic acid derivatives can produce diacrylates, which are valuable as crosslinking agents in polymer synthesis.[1]

-

Reactions of the Alkene Group: The carbon-carbon double bond can participate in various addition reactions, including hydrogenation, halogenation, and epoxidation. This reactivity allows for the introduction of new functional groups at the center of the carbon chain, further expanding its synthetic utility.

The presence of both functionalities on the same molecule allows for the synthesis of polymers where the double bond is incorporated into the polymer backbone. This feature is particularly useful for developing materials that can be subsequently cross-linked, such as in coatings and printing inks.[1][2]

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis.[1][7] Its symmetric structure and dual functionality make it an attractive starting material for the synthesis of more complex molecules.

In the context of drug development, while direct applications may not be widely documented, its utility lies in its role as a scaffold or intermediate. The linear six-carbon chain can act as a flexible linker between two pharmacophores. The terminal hydroxyl groups provide handles for conjugation to other molecules of interest, and the central double bond offers a site for further functionalization to fine-tune the molecule's properties. The stereochemistry of the trans-double bond can impart a specific spatial arrangement to the final molecule, which can be crucial for its biological activity.

Its application in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes, also has implications for drug delivery systems, where biodegradable and biocompatible polymers are of great interest.[2]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hydroxyl protons, the methylene protons adjacent to the hydroxyl groups, the allylic protons, and the vinylic protons of the double bond. The coupling constants of the vinylic protons can confirm the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments: the carbons bearing the hydroxyl groups, the allylic carbons, and the vinylic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. A peak around 1650 cm⁻¹ would indicate the C=C stretching of the alkene.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of water and other small fragments.[5]

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should always be consulted before handling this compound.[8] General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors, mist, or gas.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[8]

References

-

This compound - PubChem. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

-

This compound (C007B-184596) - Cenmed Enterprises. (URL: [Link])

-

CAS No : 71655-17-9 | Product Name : this compound - Pharmaffiliates. (URL: [Link])

-

3-Hexen-1-ol, (E)- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Cis-3-hexen-1-ol - bmse000369 - Data - BMRB. (URL: [Link])

-

2 - Organic Syntheses Procedure. (URL: [Link])

-

(Z)-3-Hexene-1,6-diol - PubChem. (URL: [Link])

-

Synthesis of trans-hex-3-ene-1,6-dioic acid - PrepChem.com. (URL: [Link])

- DE2062433C3 - Process for the purification of 1,6-hexanediol - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C6H12O2 | CID 5365757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DE2062433C3 - Process for the purification of 1,6-hexanediol - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

(3E)-3-Hexene-1,6-diol molecular weight and formula

An In-Depth Technical Guide to (3E)-3-Hexene-1,6-diol: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule with significant potential in research and development, particularly in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and applications.

Core Molecular Attributes

This compound is a symmetrical unsaturated diol characterized by a six-carbon chain with a trans-configured double bond at the C3 position and hydroxyl groups at both termini.[1] This unique structure provides two distinct reactive sites: the alkene bond and the terminal alcohol groups, making it a valuable building block for more complex molecular architectures.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [2][3][4] |

| Molecular Weight | 116.16 g/mol | [2][3][4] |

| IUPAC Name | (E)-hex-3-ene-1,6-diol | [3][4] |

| CAS Number | 71655-17-9 | [2][3][5] |

| Canonical SMILES | C(CO)/C=C/CCO | [4] |

| Boiling Point | 88-90 °C at 0.3 Torr | [2][3] |

| Density (Predicted) | 0.999 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Synthesis and Production

The primary and most cited method for the synthesis of this compound is the reduction of a trans-3-hexenedioic acid derivative.[2] Lithium aluminum hydride (LiAlH₄) is a commonly employed reducing agent for this transformation, effectively converting the ester or carboxylic acid functionalities to primary alcohols.[2]

A typical synthetic workflow is outlined below:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is crucial for its application in synthesis. The following are expected spectroscopic signatures:

-

¹³C NMR: The presence of the double bond and the hydroxyl groups will result in distinct peaks in the ¹³C NMR spectrum.

-

Mass Spectrometry (GC-MS): Mass spectrometry data is available for this compound, which can be used for identification and purity assessment.[3][6]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band corresponding to the O-H stretching of the hydroxyl groups and peaks associated with the C=C stretching of the trans-alkene.[3][6]

Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a versatile reagent in organic synthesis.[1] The hydroxyl groups can undergo standard alcohol reactions such as esterification and etherification, while the alkene bond is amenable to various addition reactions.[2]

Caption: Reactivity pathways of this compound.

This reactivity profile allows for its use as a precursor in the synthesis of a variety of molecules, including:

-

Polymers: It can serve as a monomer for the production of unsaturated polyesters and other polymers.[2]

-

Surfactants and Plasticizers: Its chemical structure is suitable for modification into surface-active agents and plasticizers.[2]

-

Pharmaceutical Intermediates: The ability to selectively modify either the diol or the alkene functionality makes it a useful starting material for the synthesis of complex, biologically active molecules.

Biological Activity and Relevance in Drug Development

Currently, there is limited publicly available information specifically detailing the biological activity of this compound. However, related short-chain diols, such as 1,6-hexanediol, have been investigated for their effects on cellular processes. For instance, 1,6-hexanediol has been used to study the role of biomolecular condensates in 3D chromatin organization.[7] While this does not directly imply similar activity for this compound, it highlights a potential area of investigation for researchers exploring the biological effects of small, bifunctional molecules. The introduction of the rigid trans-alkene bond in this compound compared to its saturated analog, 1,6-hexanediol, could lead to distinct biological properties worthy of exploration in drug discovery and chemical biology.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with standard laboratory precautions.[8]

-

General Advice: Consult a physician and show the safety data sheet to the doctor in attendance.

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Fire-fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.

-

Personal Protective Equipment: Use personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat. Ensure adequate ventilation.

It is important to note that for some related compounds, such as 1-hexene, there are classifications of high flammability and potential for being fatal if swallowed and entering airways.[4][5] Given the structural similarities, it is prudent to handle this compound with care, avoiding ignition sources and preventing inhalation or ingestion.

References

-

This compound - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hex-3-ene-1,6-diol - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

CAS No : 71655-17-9 | Product Name : this compound - Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound (C007B-184596) - Cenmed Enterprises. (n.d.). Retrieved January 12, 2026, from [Link]

-

1 - SAFETY DATA SHEET. (2024, April 3). Retrieved January 12, 2026, from [Link]

-

This compound (C007B-184596) - Cenmed Enterprises. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound | CAS#:71655-17-9 | Chemsrc. (2025, August 29). Retrieved January 12, 2026, from [Link]

-

Time-dependent effect of 1,6-hexanediol on biomolecular condensates and 3D chromatin organization - PubMed. (2021, August 17). Retrieved January 12, 2026, from [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H12O2 | CID 5365757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. airgas.com [airgas.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Time-dependent effect of 1,6-hexanediol on biomolecular condensates and 3D chromatin organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

Chemical structure of (3E)-3-Hexene-1,6-diol

An In-Depth Technical Guide to (3E)-3-Hexene-1,6-diol: Structure, Synthesis, and Applications

Abstract

This compound is a bifunctional organic molecule featuring a central carbon-carbon double bond with trans stereochemistry and primary alcohol functionalities at both termini. This unique structural arrangement imparts dual reactivity, making it a valuable building block in organic synthesis and a versatile monomer in materials science. This guide provides a comprehensive technical overview of its chemical structure, stereochemical properties, validated synthetic routes, and detailed spectroscopic characterization. It is intended for researchers, chemists, and materials scientists engaged in the development of novel polymers, fine chemicals, and advanced materials.

Molecular Structure and Physicochemical Properties

This compound, also known as (E)-Hex-3-ene-1,6-diol, is a symmetrical six-carbon diol.[1] Its fundamental identity is defined by its molecular formula, C₆H₁₂O₂, and a molecular weight of 116.16 g/mol .[2][3]

Stereochemistry: The Significance of the (3E) Designation

The designation "(3E)" is crucial to understanding the molecule's spatial arrangement and resulting properties.[4] It specifies the geometry of the double bond located at the C3 position. According to Cahn-Ingold-Prelog (CIP) priority rules, the higher-priority substituents on each carbon of the double bond are on opposite sides. This results in a trans configuration, where the carbon chains extend away from each other, leading to a more linear and less sterically hindered molecular shape compared to its cis or (Z) counterpart.[4][5] This configuration influences the molecule's packing in the solid state and the stereochemical outcomes of reactions involving the double bond.

Caption: Chemical Structure of this compound.

Physicochemical Data

The physical properties of this compound are summarized in the table below. Its high boiling point relative to a non-hydroxylated C6 alkene is due to intermolecular hydrogen bonding afforded by the terminal hydroxyl groups. Its designation as an oil at room temperature is consistent with its structure.[6]

| Property | Value | Source(s) |

| CAS Number | 71655-17-9 | [1][2][6] |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Appearance | Colourless to Pale Yellow Oil | [1][6] |

| Boiling Point | 88-90 °C (at 0.3 Torr) | [2][6][7] |

| Density (Predicted) | 0.999 ± 0.06 g/cm³ | [2][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][6] |

| Storage | 2-8°C Refrigerator | [1][2] |

Synthesis and Purification

This compound is most commonly synthesized via the reduction of a suitable dicarboxylic acid or ester precursor that already contains the trans-configured double bond. The reduction of a diester, such as dimethyl trans-3-hexene-1,6-dioate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is a highly effective method.[2]

Causality: The choice of LiAlH₄ is critical. It is a potent, unhindered source of hydride ions (H⁻) capable of reducing the carbonyl groups of esters to primary alcohols. Less reactive agents, such as sodium borohydride (NaBH₄), are generally not effective for ester reduction under standard conditions. The reaction is performed in an anhydrous aprotic solvent, like tetrahydrofuran (THF), to prevent quenching of the highly reactive LiAlH₄ by acidic protons.

Caption: Synthesis Workflow.

Experimental Protocol: Reduction of Dimethyl trans-3-hexene-1,6-dioate

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition: The flask is cooled to 0°C in an ice bath. A solution of dimethyl trans-3-hexene-1,6-dioate (1.0 eq.) in anhydrous THF is added dropwise via an addition funnel over 30 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 2 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): The mixture is cooled to 0°C, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).

-

Filtration: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with additional THF or ethyl acetate.

-

Extraction: The filtrate is concentrated to remove most of the THF, and the remaining aqueous residue is extracted three times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude oil is purified by silica gel column chromatography to afford pure this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following sections detail the expected spectral data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure and stereochemistry of this compound.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Key Feature |

| Hydroxyl | Variable (e.g., 1.5-3.0) | Broad Singlet | -OH | Disappears upon D₂O exchange |

| Vinylic | ~5.5 | Multiplet | -CH =CH - | ³J ≈ 15 Hz , confirming trans geometry[8] |

| Methylene | ~3.6 | Triplet | -CH ₂-OH | Protons adjacent to hydroxyl group |

| Allylic | ~2.2 | Multiplet | =CH-CH ₂- | Protons adjacent to the double bond |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Vinylic | ~130 | C H=C H |

| Methylene | ~61 | C H₂-OH |

| Allylic | ~35 | =CH-C H₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The most diagnostic peak for confirming the trans stereochemistry is the strong C-H out-of-plane bend.[9]

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| ~3020 | Medium | =C-H Stretch | Alkene |

| 2940-2860 | Medium-Strong | C-H Stretch | Alkane (sp³ C-H) |

| ~1670 | Weak-Medium | C=C Stretch | Alkene |

| ~970 | Strong | =C-H Bend (Out-of-plane) | trans-disubstituted Alkene |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the molecular weight [C₆H₁₂O₂]⁺.[3]

-

Key Fragments:

-

m/z = 98: Loss of water [M - H₂O]⁺.

-

m/z = 85: Loss of a -CH₂OH group [M - 31]⁺.

-

Further fragmentation via cleavage of the C-C bonds in the aliphatic chain.

-

Applications in Research and Development

The value of this compound lies in its dual reactivity.[4] The terminal hydroxyl groups can undergo classic alcohol reactions (e.g., esterification, etherification), while the internal alkene can participate in addition reactions (e.g., hydrogenation, epoxidation, dihydroxylation).[10]

Caption: Dual Reactivity and Applications.

-

Polymer Science: It serves as a key monomer for producing unsaturated polyesters and poly(ester amide)s. The double bond is incorporated into the polymer backbone, providing a site for subsequent cross-linking reactions, which is crucial for developing materials like coatings, inks, and shape-memory polymers.[4]

-

Organic Synthesis: It is a valuable intermediate for synthesizing more complex molecules.[1] The symmetrical structure allows for either symmetric or mono-functionalization, leading to a wide range of derivatives.

-

Sustainable Chemistry: As a diol, it is relevant to the growing trend of developing bio-based polymers to replace petrochemical monomers.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, as recommended.[1][6]

-

Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[11]

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hexen-1-ol, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Hex-3-ene-1,6-diol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hexene, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of trans-hex-3-ene-1,6-dioic acid. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-3-Hexene-1,6-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Hex-3-yne-1,6-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Cis-3-hexen-1-ol. Retrieved from [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(4), 1-5. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diols. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of a 1,6-hexanediol. Retrieved from [Link]

-

McCallum, J. (2020, May 22). Syn-diol formation from alkenes. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-3-Hexene. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C6H12O2 | CID 5365757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. (Z)-3-Hexene-1,6-diol | C6H12O2 | CID 13438406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 71655-17-9 [amp.chemicalbook.com]

- 7. This compound CAS#: 71655-17-9 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. cenmed.com [cenmed.com]

- 11. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to (3E)-3-Hexene-1,6-diol: A Bifunctional Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-3-Hexene-1,6-diol, a six-carbon unsaturated diol, is a versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring a central trans-configured carbon-carbon double bond and two terminal primary hydroxyl groups, offers distinct reactive sites for strategic molecular elaboration. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its utility for researchers in the pharmaceutical and materials science fields.

The IUPAC name for this compound is (E)-hex-3-ene-1,6-diol . It is also known by several synonyms, including:

-

trans-3-Hexene-1,6-diol

-

(3E)-Hex-3-en-1,6-diol

-

1,6-Dihydroxy-trans-3-hexene

Its unique Chemical Abstracts Service (CAS) registry number is 71655-17-9 .[1][2][3][4] The presence of both nucleophilic hydroxyl groups and an electrophilically reactive double bond within a symmetric, stereochemically defined framework makes it a valuable precursor for a variety of complex molecules.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][4] |

| Molecular Weight | 116.16 g/mol | [1][4] |

| Appearance | Colorless to Pale Yellow Oil/Liquid | [5] |

| Boiling Point | 88-90 °C at 0.3 Torr | [1][6] |

| Density (Predicted) | 0.999 ± 0.06 g/cm³ | [1][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][5] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][5] |

Synthesis and Mechanism

The most common and efficient laboratory-scale synthesis of this compound is the reduction of a suitable dicarboxylic acid derivative, such as diethyl trans-3-hexenedioate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and ability to reduce esters to primary alcohols.[7]

The causality behind choosing LiAlH₄ over a milder reducing agent like sodium borohydride (NaBH₄) lies in the lower reactivity of esters. NaBH₄ is generally not potent enough to reduce esters efficiently, whereas the highly nucleophilic hydride (H⁻) delivered by LiAlH₄ readily attacks the electrophilic carbonyl carbon of the ester.

Mechanistic Pathway

The reduction proceeds via a well-established mechanism:

-

Nucleophilic Acyl Substitution: A hydride ion from the [AlH₄]⁻ complex attacks the carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating the ethoxide (⁻OEt) as a leaving group. This step results in the formation of an aldehyde intermediate.

-

Second Hydride Addition: The aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄. This leads to a second tetrahedral intermediate (an alkoxide).

-

Protonation (Workup): After the reaction is complete, a careful aqueous workup is performed to protonate the resulting aluminum alkoxide complex, yielding the final diol product.

This sequence occurs at both ends of the diester molecule to afford the diol.

Visualizing the Synthesis Workflow

The following diagram outlines the key steps in the synthesis of this compound from diethyl trans-3-hexenedioate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful execution relies on strict adherence to anhydrous conditions due to the water-reactive nature of LiAlH₄.

Materials:

-

Diethyl trans-3-hexenedioate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: In the reaction flask, carefully prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve diethyl trans-3-hexenedioate (1 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Workup): Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This should be followed by the sequential dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup). This procedure is critical for safely neutralizing the reactive hydride and precipitating the aluminum salts in a granular form.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

-

Extraction: Combine the filtrate and the washings. If necessary, perform a liquid-liquid extraction.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Verification of the structure and purity of the synthesized this compound is essential. The following are expected spectroscopic data:

-

¹H NMR (Proton NMR):

-

δ ~5.6-5.7 ppm (m, 2H): Olefinic protons (-CH=CH-). The multiplet arises from coupling to the adjacent methylene protons.

-

δ ~4.1-4.2 ppm (t, 4H): Methylene protons adjacent to the hydroxyl groups (-CH₂-OH). The triplet splitting is due to coupling with the adjacent methylene protons.

-

δ ~2.2-2.3 ppm (m, 4H): Allylic methylene protons (-CH₂-CH=).

-

δ (variable): A broad singlet corresponding to the hydroxyl protons (-OH). The chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR (Carbon NMR):

-

δ ~130-131 ppm: Olefinic carbons (-CH=CH-).

-

δ ~61-62 ppm: Carbons bearing the hydroxyl groups (-CH₂-OH).

-

δ ~35-36 ppm: Allylic carbons (-CH₂-CH=).

-

-

IR (Infrared) Spectroscopy:

-

~3300-3400 cm⁻¹ (broad): O-H stretching of the alcohol groups.

-

~3020-3040 cm⁻¹ (medium): =C-H stretching of the alkene.

-

~2850-2950 cm⁻¹ (strong): C-H stretching of the sp³ hybridized carbons.

-

~965-975 cm⁻¹ (strong): C-H out-of-plane bending characteristic of a trans-disubstituted alkene.

-

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a strategic building block in several areas:

Polymer Chemistry and Biomaterials

Unsaturated diols are valuable monomers for the synthesis of unsaturated polyesters.[5][8] These polymers contain reactive double bonds within their backbone, which can be used for subsequent cross-linking to form thermoset materials. In the biomedical field, such biodegradable and cross-linkable polyesters are investigated for applications in tissue engineering scaffolds and controlled drug delivery systems.[8] The hydroxyl groups provide the points for polymerization, while the alkene moiety offers a site for post-polymerization modification.

Bifunctional Linkers in Drug Discovery

The concept of bifunctional molecules is gaining significant traction in drug discovery, most notably in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein and another ligand for an E3 ubiquitin ligase, connected by a chemical linker.

This compound serves as an excellent starting point for the synthesis of such linkers. The two hydroxyl groups can be differentially functionalized to connect to the two different ligands. The central trans-alkene provides a rigid, defined geometry and spacing between the two ends of the molecule, which is a critical parameter in optimizing the efficacy of a PROTAC.

Visualizing the Bifunctional Linker Concept

Caption: Conceptual workflow for utilizing this compound as a scaffold for a bifunctional linker.

Safety and Handling

While this compound itself is not unusually hazardous, its synthesis involves Lithium Aluminum Hydride (LiAlH₄) , which requires strict safety protocols.

-

Reactivity: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas. It can ignite spontaneously in moist air.[1][2]

-

Handling: Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon). Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[1][2][3]

-

Fire Safety: Do not use water or carbon dioxide fire extinguishers on a LiAlH₄ fire, as they will exacerbate it. A Class D dry powder extinguisher (for combustible metals) or dry sand should be available.[1][4]

-

Quenching: The quenching of LiAlH₄ reactions must be done slowly and at low temperatures to control the exothermic reaction and hydrogen evolution.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in organic synthesis, polymer science, and drug discovery. Its defined stereochemistry and orthogonal reactive sites—two primary alcohols and a central alkene—provide a robust platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential as a bifunctional building block for next-generation materials and therapeutics.

References

-

LookChem. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubChem. This compound. [Link]

- G. A. Sotiriou, et al. "Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate)

-

Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

-

Oxford Lab Fine Chem. Material Safety Data Sheet - Lithium Aluminium Hydride. [Link]

-

New Jersey Department of Health. Lithium Aluminum Hydride Hazardous Substance Fact Sheet. [Link]

-

LookChem. 3-Hexene-1,6-diol, (Z)-. [Link]

-

PrepChem.com. Synthesis of trans-hex-3-ene-1,6-dioic acid. [Link]

-

Chemsrc. This compound. [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

Sources

- 1. ehs.princeton.edu [ehs.princeton.edu]

- 2. fishersci.fr [fishersci.fr]

- 3. oxfordlabchem.com [oxfordlabchem.com]

- 4. nj.gov [nj.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. westliberty.edu [westliberty.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of (3E)-3-Hexene-1,6-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(3E)-3-Hexene-1,6-diol is a symmetric unsaturated diol, presenting as a colorless liquid at room temperature.[1][2] Its structure, featuring a central carbon-carbon double bond in the trans configuration and terminal hydroxyl groups, makes it a valuable bifunctional building block in organic synthesis.[3] This compound serves as a precursor in the synthesis of various important organic molecules, including polyesters and polyurethanes.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and analytical applications.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and aims to provide a practical framework for its application in a laboratory setting.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the chemical environment of each atom.

¹H NMR Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum is simplified. The chemical equivalence of protons on opposite sides of the double bond reduces the number of unique signals.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH=CH- | ~5.6 | m | - |

| -CH₂-CH= | ~2.3 | m | - |

| HO-CH₂- | ~3.6 | t | ~5 |

| -OH | Variable | br s | - |

Note: Predicted data is based on computational models and may vary from experimental values. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.

Interpretation and Causality:

-

Olefinic Protons (-CH=CH-): The protons on the double bond are expected to resonate furthest downfield (~5.6 ppm) due to the deshielding effect of the π-electron system. The trans configuration typically results in a large vicinal coupling constant (³J), on the order of 11-18 Hz, which would be observable in a high-resolution spectrum.

-

Allylic Protons (-CH₂-CH=): The methylene groups adjacent to the double bond are deshielded by the π-system, but to a lesser extent than the vinylic protons, and are expected around 2.3 ppm.

-

Hydroxymethyl Protons (HO-CH₂-): The methylene groups attached to the electronegative oxygen atoms are significantly deshielded, resulting in a downfield shift to approximately 3.6 ppm. These protons are coupled to the adjacent methylene group, leading to a triplet multiplicity.

-

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. The signal is often a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, causing it to disappear from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Again, due to symmetry, only three distinct carbon signals are expected.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| -C H=C H- | ~130 |

| -C H₂-CH= | ~35 |

| HO-C H₂- | ~62 |

Note: Data is based on available information from spectral databases.[4][5]

Interpretation and Causality:

-

Olefinic Carbons (-C=C-): The sp² hybridized carbons of the double bond are found in the characteristic olefinic region of the spectrum, around 130 ppm.[6]

-

Allylic Carbons (-CH₂-C=): The sp³ carbons adjacent to the double bond appear at a higher field, around 35 ppm.

-

Hydroxymethyl Carbons (HO-CH₂-): The carbons bonded to the electronegative oxygen atoms are deshielded and appear further downfield in the sp³ region, around 62 ppm.

Experimental Protocol: NMR Spectroscopy

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and relative chemical inertness.[7] For compounds with limited solubility in CDCl₃, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.[7] It is important to note that the chemical shifts can be solvent-dependent.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H, C-H, C=C, and C-O bonds.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3400-3200 | Strong, Broad |

| C-H stretch (sp²) | 3100-3000 | Medium |

| C-H stretch (sp³) | 3000-2850 | Strong |

| C=C stretch | ~1670 | Medium |

| C-H bend (trans) | ~970 | Strong |

| C-O stretch | 1100-1000 | Strong |

Note: Data is based on typical ranges for these functional groups and available spectral information.[4][5]

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum is a strong, broad absorption in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of C-H stretches from the sp² hybridized carbons of the double bond, while the strong absorptions just below 3000 cm⁻¹ arise from the C-H stretches of the sp³ hybridized carbons in the methylene groups.

-

C=C Stretch: The C=C double bond stretch for a trans alkene is expected around 1670 cm⁻¹. Due to the symmetry of the molecule, this peak may be weak or absent.

-

Trans C-H Bend: A strong absorption around 970 cm⁻¹ is a key diagnostic feature for a trans-disubstituted alkene and arises from the out-of-plane C-H bending vibration.[9]

-

C-O Stretch: A strong absorption in the 1100-1000 cm⁻¹ region is characteristic of the C-O stretching vibration of the primary alcohol groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Caption: A standard procedure for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. For this compound, with a molecular weight of 116.16 g/mol , the mass spectrum will show a molecular ion peak and several characteristic fragment ions.[4]

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 116 | [M]⁺ |

| 98 | [M - H₂O]⁺ |

| 85 | [M - CH₂OH]⁺ |

| 80 | [M - 2H₂O]⁺ |

| 67 | [C₅H₇]⁺ |

Note: Fragmentation patterns can be complex and are influenced by the ionization method.

Interpretation and Causality:

-

Molecular Ion ([M]⁺): The peak at m/z 116 corresponds to the intact molecule with one electron removed. This peak may be of low intensity due to the facile fragmentation of alcohols.

-

Loss of Water ([M - H₂O]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 98.

-

Loss of a Hydroxymethyl Radical ([M - CH₂OH]⁺): Cleavage of the C-C bond adjacent to the hydroxyl group can result in the loss of a CH₂OH radical, giving a fragment at m/z 85.

-

Loss of Two Water Molecules ([M - 2H₂O]⁺): Successive loss of both hydroxyl groups as water can lead to a peak at m/z 80.

-

Further Fragmentation: The subsequent fragmentation of these primary ions can lead to smaller charged species, such as the cyclopentyl cation at m/z 67.

Potential Fragmentation Pathway

Caption: A simplified potential fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: A general workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and self-validating dataset for its unequivocal identification. The symmetry of the molecule simplifies the NMR spectra, while the key functional groups—the hydroxyls and the trans-alkene—give rise to characteristic and diagnostic signals in the IR spectrum. Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation behavior under ionization. The integration of these three techniques offers a robust analytical approach for researchers and professionals working with this versatile synthetic intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Vrkoslav, V., et al. (2007). Mass spectrometric analysis of long-chain esters of diols. Journal of Mass Spectrometry, 42(3), 334-343. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-hexenol. Retrieved from [Link]

-

ChemSrc. (2025). 1-Hexen-6-ol. Retrieved from [Link]

-

Biresaw, G., & Bantchev, G. B. (2009). Isolation of unsaturated diols after oxidation of conjugated linoleic acid with peroxygenase. Journal of Agricultural and Food Chemistry, 57(23), 11338-11345. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 5-Hexen-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Prompers, J. J., et al. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry, 34(8), 875-882. Retrieved from [Link]

-

SpectraBase. (n.d.). Hex-3-ene-1,6-diol. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hexene, (E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

G-CiP. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 7512-7517. Retrieved from [Link]

-

Kitanovski, Z., & Grgić, I. (2012). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Aerosol Science and Technology, 46(11), 1238-1248. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Cis-3-hexen-1-ol. Retrieved from [Link]

-

ChemSrc. (2025). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Hex-3-yne-1,6-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Diol. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound | C6H12O2 | CID 5365757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.washington.edu [chem.washington.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of (3E)-3-Hexene-1,6-diol

This guide provides a comprehensive technical overview of the solubility characteristics of (3E)-3-Hexene-1,6-diol, a valuable chemical intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical guidance to facilitate the effective use of this compound in a laboratory and industrial settings.

Introduction to this compound and the Principles of Solubility

This compound (CAS 71655-17-9) is a colorless liquid with a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol .[1] Its structure, featuring a six-carbon chain with a trans-double bond and hydroxyl groups at both ends, dictates its solubility behavior.

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The solubility of a compound is a result of the interplay of intermolecular forces between the solute and the solvent, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

This compound possesses both hydrophilic and hydrophobic characteristics. The two terminal hydroxyl (-OH) groups are polar and capable of forming strong hydrogen bonds with polar solvents like water. Conversely, the six-carbon backbone is nonpolar and contributes to its solubility in organic solvents. The presence of the double bond can also influence its interaction with certain solvents.

Qualitative Solubility Profile of this compound

Based on available data, this compound exhibits good general solubility in a range of solvents. It is reported to be soluble in water and various organic solvents.[2] A summary of its qualitative solubility in specific solvents is presented in the table below. It is important to note that some sources describe the solubility as "soluble" while others use the term "slightly soluble," indicating that the degree of solubility can be concentration-dependent and may vary based on experimental conditions.

| Solvent Class | Solvent | Reported Solubility |

| Polar Protic | Water | Good solubility[2] |

| Methanol | Soluble[1], Slightly Soluble[3][4][5] | |

| Polar Aprotic | Ethyl Acetate | Soluble[1] |

| Nonpolar/Weakly Polar | Chloroform | Soluble[1], Slightly Soluble[3][4][5] |

| Dichloromethane | Soluble[1] |

Experimental Protocol for Determining the Solubility of this compound

For applications requiring precise concentrations, a quantitative determination of solubility is essential. The following is a detailed, step-by-step methodology for determining the solubility of this compound in a given solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a pre-validated and calibrated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the measurement.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100mL, or molarity (mol/L).

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solids and liquids in a liquid solvent increases with temperature. For this compound, an increase in temperature will likely enhance its solubility in most solvents.

-

pH: While this compound is a neutral molecule, significant changes in the pH of aqueous solutions could potentially affect its stability and, indirectly, its apparent solubility.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can alter the solubility of this compound through effects such as "salting out" or "salting in."

Conclusion

This compound is a versatile compound with a favorable solubility profile in a range of common laboratory solvents. Its amphiphilic nature, arising from the presence of both polar hydroxyl groups and a nonpolar carbon backbone, allows for its use in diverse reaction conditions. While qualitative data provides a useful starting point, for applications requiring precise control over concentration, a rigorous experimental determination of solubility, as outlined in this guide, is strongly recommended. Understanding and quantifying the solubility of this compound is a critical step in harnessing its full potential in chemical synthesis and formulation development.

References

- This compound | CAS 71655-17-9 | Chemical-Suppliers.

- This compound - LookChem.

- This compound | 71655-17-9 - ChemicalBook.

- This compound CAS - ChemicalBook.

- This compound 71655-17-9 - Guidechem.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility test for Organic Compounds.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Classification of organic compounds By solubility.

Sources

A Senior Application Scientist's Guide to the Commercial Sourcing and Purchasing of (3E)-3-Hexene-1,6-diol for Research and Development

Introduction: The Strategic Value of (3E)-3-Hexene-1,6-diol in Synthesis

This compound is a bifunctional organic molecule of significant interest to researchers and drug development professionals. Its structure, featuring a centrally located trans-alkene and terminal primary hydroxyl groups, offers a versatile platform for the synthesis of complex molecular architectures. The trans-configuration of the double bond imparts a more linear and less sterically hindered geometry compared to its cis-isomer, a crucial consideration in the design of targeted molecules. This diol serves as a valuable building block in modern organic synthesis and polymer chemistry. Its utility extends to the production of polyesters, polyurethanes, and other specialty polymers where the alkene functionality can be preserved in the polymer backbone for subsequent cross-linking reactions. For drug development professionals, this compound represents a key intermediate for the synthesis of novel therapeutic agents and functionalized materials for drug delivery systems.

This guide provides an in-depth technical overview of the commercial landscape for this compound, offering practical insights into supplier evaluation, procurement best practices, and essential quality control measures to ensure the integrity of your research and development endeavors.

Navigating the Commercial Landscape: Selecting a Reputable Supplier

The selection of a commercial supplier for this compound is a critical decision that can significantly impact the quality and reproducibility of your experimental results. A thorough evaluation of potential suppliers is paramount. The following workflow outlines a systematic approach to supplier qualification.

Caption: A workflow for the systematic selection and qualification of a commercial supplier for this compound.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of potential vendors. It is imperative to contact these suppliers directly to obtain the most current information on product availability, specifications, and pricing.

| Supplier | Website | Notes |

| LookChem | [Link] | An online platform listing multiple suppliers of this compound. |

| Cenmed Enterprises | [Link] | A distributor of laboratory supplies, including this compound. |

| Pharmaffiliates | [Link] | A supplier of pharmaceutical reference standards and research chemicals. |

| Benchchem | A supplier of fine chemicals and research products. | |

| ChemicalBook | A comprehensive database of chemicals and suppliers. | |

| Simson Pharma Limited | A manufacturer and supplier of pharmaceutical reference standards and impurities. They note that a Certificate of Analysis accompanies every compound. |

Technical Specifications and Quality Control

A thorough understanding of the technical specifications of this compound is essential for its effective use in research and development. The following table summarizes key properties based on available data.

| Property | Value | Source |

| CAS Number | 71655-17-9 | |

| Molecular Formula | C6H12O2 | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Colorless liquid | |

| Purity | Typically >95% or >98% | |

| Boiling Point | 88-90 °C at 0.3 Torr | |

| Density | ~0.999 g/cm³ (predicted) | |

| Storage | 2-8°C, Refrigerator |

Incoming Quality Control: A Self-Validating Protocol

It is strongly recommended to perform in-house quality control on all incoming batches of this compound to verify its identity, purity, and integrity. The following protocol outlines a comprehensive approach to incoming QC.

Caption: An experimental workflow for the quality control of commercially procured this compound.

Experimental Protocol for Incoming Quality Control

-

Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. The material should be a clear, colorless liquid.

-

Documentation Review: Record the supplier's lot number and carefully review the provided Certificate of Analysis (CoA). Pay close attention to the reported purity and the analytical methods used.

-

Sample Preparation: Prepare samples for analysis according to the requirements of each analytical technique. For NMR spectroscopy, dissolve a small amount of the diol in an appropriate deuterated solvent (e.g., CDCl₃). For GC-MS, prepare a dilute solution in a volatile solvent.

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra.

-

Rationale: NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule and assessing its purity. The ¹H NMR spectrum should show characteristic peaks for the vinyl, allylic, and hydroxyl protons, with appropriate chemical shifts and coupling constants consistent with the (3E) stereochemistry. The ¹³C NMR will confirm the presence of the six carbon atoms in their respective chemical environments. Integration of the ¹H NMR signals can provide a quantitative measure of purity against a known internal standard.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Perform GC-MS analysis to determine the purity of the sample and identify any volatile impurities.

-

Rationale: GC separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. This technique is highly sensitive for detecting and identifying residual solvents, starting materials from the synthesis, or side-products.

-

-

Karl Fischer Titration:

-

Determine the water content of the sample using Karl Fischer titration.

-

Rationale: Water can act as a nucleophile in many reactions and can be detrimental to certain applications, particularly in polymer synthesis and reactions involving water-sensitive reagents. The Sigma-Aldrich specification for a similar product indicates ≤1% water as an impurity.

-

-

Data Analysis and Batch Disposition: Compare the analytical data obtained in-house with the supplier's CoA and reference spectra. If the data confirms the identity, purity, and specifications of the material, the batch can be approved for use. If discrepancies are found, the batch should be rejected and the supplier contacted.

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a versatile reagent in several areas of chemical synthesis.

-

Organic Synthesis: It serves as a precursor for the synthesis of a wide range of more complex molecules. The two hydroxyl groups can be selectively protected or functionalized, and the double bond can participate in various addition reactions such as hydrogenation, epoxidation, and dihydroxylation.

-

Polymer Chemistry: this compound is a valuable monomer for the synthesis of unsaturated polyesters and polyamides. The incorporation of the double bond into the polymer backbone allows for subsequent cross-linking, which is crucial for the development of materials such as coatings, adhesives, and shape-memory polymers.

-

Drug Development: While direct applications in drug molecules may be less common, this compound can be a key starting material for the synthesis of complex intermediates in a drug discovery program. Its linear and defined stereochemistry can be exploited to construct specific molecular scaffolds.

Safety, Handling, and Storage

While a comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and consulted before handling, some general safety precautions are warranted.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is typically 2-8°C.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

The successful integration of this compound into research and drug development workflows hinges on a strategic approach to its procurement and quality control. By carefully selecting reputable suppliers, understanding the key technical specifications, and implementing a robust in-house QC protocol, researchers can ensure the quality and consistency of this valuable synthetic building block. This diligence is fundamental to generating reliable and reproducible scientific data and advancing the frontiers of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Safe Handling of (3E)-3-Hexene-1,6-diol

This guide provides a comprehensive overview of the essential safety and handling precautions for (3E)-3-Hexene-1,6-diol, tailored for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of available safety data and established best practices for handling analogous chemical compounds. Given the limited specific toxicological data for this compound, a cautious and proactive approach to safety is paramount.

Understanding the Compound: Physicochemical Properties

This compound is an unsaturated aliphatic diol with the chemical formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1] A clear understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless liquid or oil | [2] |

| Boiling Point | 88-90 °C at 0.3 Torr | [1][2] |

| Density | Approximately 0.999 g/cm³ (predicted) | [1][2] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| Storage Temperature | Refrigerator | [1] |

Hazard Identification and Risk Assessment

2.1. Health Hazards

Direct toxicological data for this compound is limited. However, analogous short-chain unsaturated aliphatic alcohols can exhibit toxicity. Therefore, it is prudent to assume that this compound may cause irritation upon contact with the skin and eyes. Inhalation of vapors and accidental ingestion should be avoided.

General First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area thoroughly with soap and water.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

2.2. Flammability and Reactivity

Although specific flammability data is not available, many organic diols are combustible. The presence of a double bond may also confer reactivity, particularly with strong oxidizing agents.

-

Fire-Fighting Measures: Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

3.1. Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, from most to least effective, that should be implemented when working with this compound.

Caption: Hierarchy of controls for managing exposure to this compound.

3.2. Recommended Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and potential aerosols.[5] |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for signs of degradation and replace them as needed. |

| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from splashes.[5] |

| Respiratory Protection | Not generally required for small-scale laboratory use if handled in a certified chemical fume hood. For larger quantities or in the absence of adequate ventilation, a respirator with organic vapor cartridges may be necessary. | Minimizes the inhalation of potentially harmful vapors. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the integrity of the compound.

4.1. General Handling Procedures

-

Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

-

Dispensing: When transferring the liquid, use appropriate tools (e.g., pipettes, syringes) to minimize the generation of aerosols.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.[5]

-

Post-Handling: After handling, decontaminate the work area and all equipment. Wash hands thoroughly with soap and water.

4.2. Storage

-

Store this compound in a tightly sealed container in a refrigerator, as recommended.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.

-

Ensure the storage area is well-ventilated.

Accidental Release and Waste Disposal

A clear and practiced emergency plan is essential for responding to accidental releases.

5.1. Spill Response Workflow

The following diagram outlines the general workflow for responding to a spill of this compound.

Caption: A stepwise workflow for responding to a chemical spill.

5.2. Waste Disposal

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

-

Liquid Waste: Collect in a designated, properly labeled, and sealed container for organic waste.[5]

-

Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips should be placed in a sealed bag and disposed of in a designated solid hazardous waste container.

-

Disposal Route: All chemical waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations. Never dispose of this compound down the drain.[6]

Conclusion

The safe handling of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards, the consistent application of engineering controls, the diligent use of appropriate personal protective equipment, and adherence to established safe handling and disposal protocols. While specific toxicological data for this compound is not extensive, a conservative approach based on the principles of chemical safety and knowledge of analogous compounds will ensure a safe working environment for all personnel.

References

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Safer Handling of Alcohol in the Laboratory. NSTA. Available at: [Link]

-

Best Practices for Avoiding Incidents With Reactive Chemicals. American Laboratory. Available at: [Link]

-

Waste Disposal. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 2. csub.edu [csub.edu]

- 3. solubilityofthings.com [solubilityofthings.com]